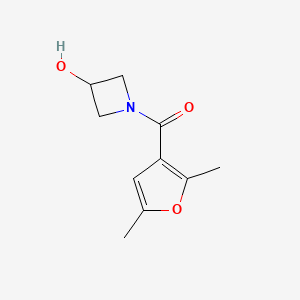
(2,5-Dimethylfuran-3-yl)-(3-hydroxyazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,5-Dimethylfuran-3-yl)-(3-hydroxyazetidin-1-yl)methanone” is a chemical compound that likely contains a furan ring and an azetidine ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Azetidines are four-membered rings containing three carbon atoms and one nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a furan ring and an azetidine ring . The exact structure would depend on the specific substituents on these rings .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the furan and azetidine rings . For example, furan rings can undergo reactions such as electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarity of its substituents.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
(2,5-Dimethylfuran-3-yl)-(3-hydroxyazetidin-1-yl)methanone is a compound related to various synthetic and characterization studies in chemistry. For instance, a study by Abosadiya et al. (2018) demonstrates a method for synthesizing derivatives such as triazoles and triazolidins, which are structurally related to the compound . This highlights its role in the development of new chemical entities (Abosadiya et al., 2018).
Catalytic Applications
A study by Zhang et al. (2019) discusses the use of Cu-based catalysts for the in-situ hydrogenation of 5-hydroxymethylfurfural (5-HMF) to dimethylfuran (DMF), a compound closely related to this compound. This showcases its potential application in catalysis and biomass conversion (Zhang et al., 2019).
Potential in Drug Discovery
The structure of this compound is similar to various compounds studied for their potential pharmacological activities. For example, studies have been conducted on related compounds for their antimicrobial, antioxidant, and anti-inflammatory properties. While these studies do not directly involve this compound, they indicate the potential of structurally similar compounds in drug discovery (Hafez et al., 2016).
Material Science and Photoreactions
In the field of material science, compounds like this compound can be used in studying photoreactions. Shima et al. (1984) discuss the photoreactions of N,N-dimethylpyruvamide in various solvents, indicating the relevance of similar compounds in photochemical studies (Shima et al., 1984).
Safety and Hazards
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-3-9(7(2)14-6)10(13)11-4-8(12)5-11/h3,8,12H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYYWMYIYNWCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

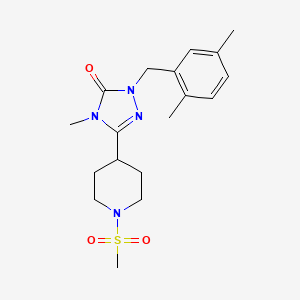
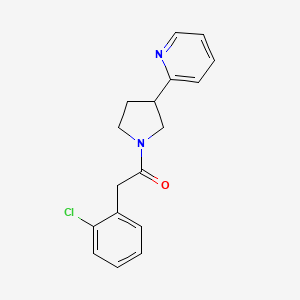
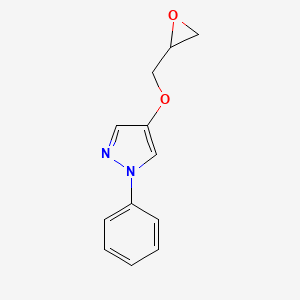
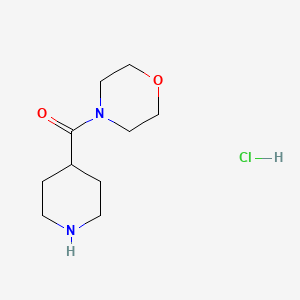
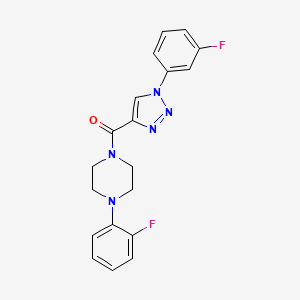
![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2535508.png)
![(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B2535510.png)
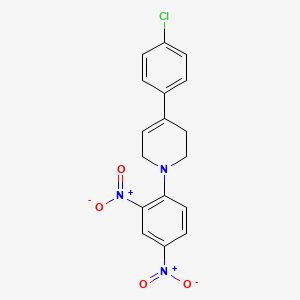


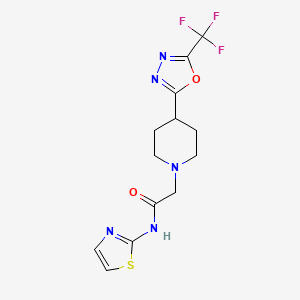
![N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2535516.png)

![{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride](/img/structure/B2535520.png)